molecular formula C12H8N2O2 B8529719 Phthalimidopyrrole

Phthalimidopyrrole

Cat. No.: B8529719
M. Wt: 212.20 g/mol
InChI Key: KKSJXOOVQSJSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalimidopyrrole is a specialized chemical compound that incorporates both phthalimide and pyrrole functional groups, making it a valuable synthetic intermediate and building block in various research fields. In medicinal chemistry, the phthalimide moiety is a privileged scaffold known for its broad biological activity. Phthalimide derivatives are found in pharmaceuticals with anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties . Furthermore, the phthalimide group is utilized in organic synthesis, for instance, as a component in the preparation of complex heterocyclic structures like octahydropyrrolo[3,4-c]pyrroles . In the realm of materials science, phthalimide derivatives have been employed as electron-accepting units in the design of non-fullerene acceptors for organic solar cells, contributing to improved electron affinity and device performance . Researchers value this compound for its potential in constructing novel molecular architectures for drug discovery and the development of advanced organic electronic materials. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C12H8N2O2/c15-11-8-4-1-2-5-9(8)12(16)14(11)10-6-3-7-13-10/h1-7,13H

InChI Key

KKSJXOOVQSJSSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CN3

Origin of Product

United States

Synthetic Methodologies for Phthalimidopyrrole and Its Derivatives

Classical and Contemporary Approaches to Phthalimidopyrrole Synthesis

The formation of the this compound core has been approached through several key synthetic routes, each with its advantages and specific applications.

Synthesis from N-Aminophthalimide Precursors

A prominent method for synthesizing this compound involves the use of N-aminophthalimide as a key precursor. N-Aminophthalimide itself can be prepared by reacting phthalimide (B116566) with hydrazine (B178648), often under controlled conditions to minimize the formation of byproducts like 2,3-dihydro-1,4-phthalazine dione (B5365651) google.com. For instance, an improved method for synthesizing N-aminophthalimide involves reacting phthalimide with hydrazine in a water-alcohol mixture (e.g., ethanol) at temperatures ranging from -5°C to 35°C, with a preferred temperature around 0°C google.com. This approach aims to achieve higher yields and better suitability for industrial scale production compared to earlier methods google.comgoogle.com.

Once N-aminophthalimide is obtained, it can be condensed with suitable pyrrole (B145914) precursors. A common strategy involves its reaction with 2,5-dimethoxytetrahydrofuran (B146720) (DMTHF) nih.govacs.orgsci-hub.se. This reaction typically involves heating a solution of N-aminophthalimide and 2,5-dimethoxytetrahydrofuran in a solvent like dioxane, followed by the careful addition of an acid, such as 5 N HCl, to facilitate the cyclization and formation of N-phthalimidopyrrole nih.govsci-hub.se. For example, a solution of N-aminophthalimide (2.5 g, 15.4 mmol) and 2,5-dimethoxytetrahydrofuran (2.5 mL, 19.3 mmol) in dry dioxane (25.0 mL) heated at reflux, followed by addition of 5 N HCl, yielded N-phthalimidopyrrole sci-hub.se. This method has been reported to give good yields, such as 87% nih.gov.

Pyrrole Protection Strategies and N-Alkoxycarbonyl Pyrrole Formation

While phthalimide itself can act as an N-substituent on the pyrrole ring, other protection strategies, particularly N-alkoxycarbonyl groups, have gained attention for their ability to influence pyrrole reactivity and regioselectivity in subsequent reactions acs.orgnih.govorganic-chemistry.org. The condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran provides N-alkoxycarbonyl pyrroles in a single step and in good yields acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org. This method allows for the introduction of various common amine protecting groups onto the pyrrole nitrogen acs.orgorganic-chemistry.org. N-alkoxycarbonyl pyrroles exhibit distinct reactivity compared to N-sulfonyl pyrroles, particularly in acylation protocols acs.orgnih.govorganic-chemistry.org. Their electron-withdrawing nature contributes to enhanced stability, making them resistant to oxidative degradation and N-deprotonation organic-chemistry.org.

Synthesis of Fused Pyrrole Systems Involving this compound Intermediates

This compound serves as a crucial intermediate in the synthesis of more complex fused pyrrole systems. For instance, 1-phthalimidopyrrole has been utilized in the synthesis of pyrrolo[1',2':2,3]pyridazino[6,1-a]isoindoles clockss.org. This process involves the reduction of 1-phthalimidopyrrole, followed by a Wittig reaction to yield a carboxylic acid intermediate, which then undergoes cyclization to furnish a tricyclic ketone clockss.org. Subsequent reactions like Mannich reaction, Schmidt rearrangement, and reduction of the ketone can further elaborate these fused systems clockss.org.

Fused pyrrole derivatives can also be synthesized via isocyanide-based multicomponent reactions involving cyclic imines, offering an efficient and facile approach to various bioactive scaffolds under mild and solvent-free conditions beilstein-journals.org. While not exclusively using this compound as a direct intermediate, these methods highlight the broader strategies for constructing fused pyrrole systems, which this compound chemistry contributes to by providing a versatile pyrrole building block.

Derivatization Strategies for Functionalized Phthalimidopyrroles

Functionalization of the this compound core is essential for tailoring its properties and expanding its utility in diverse applications.

Acylation Reactions and Regioselectivity

Acylation reactions are critical for introducing acyl groups onto the pyrrole ring, and the regioselectivity of these reactions is a key consideration. For N-alkoxycarbonyl pyrroles, acylation using carboxylic acids with a sulfonic acid anhydride (B1165640) activator typically leads to the exclusive formation of 2-acylated products acs.orgnih.govorganic-chemistry.org. This contrasts with N-sulfonyl pyrroles, which can yield 3-acylated products, sometimes through an initial 2-acylation followed by isomerization under strongly acidic conditions acs.orgnih.gov. This regiocomplementarity between N-alkoxycarbonyl and N-sulfonyl pyrroles offers strategic control over the position of acylation acs.orgnih.gov.

Historically, acylation of N-aminophthalimide itself has been challenging, often leading to mixtures of products or requiring extreme conditions, such as warming the neat compound in excess liquid acid anhydrides at 120°C psu.edu. However, more recent studies have shown that N-aminophthalimide can be acylated under milder conditions without skeletal rearrangement, for example, by using 1,1'-carbonyldiimidazole (B1668759) as an activating agent for carboxylic acids psu.edu.

Radical-Mediated Functionalization Approaches

Radical-mediated approaches offer powerful tools for the functionalization of various organic compounds, including heterocycles, often enabling C-H functionalization without pre-functionalization acs.orgnih.govsioc.ac.cn. While specific detailed research findings on radical-mediated functionalization solely of phthalimidopyrroles are less extensively documented in general overviews, the broader field of nitrogen-centered radicals (NCRs) and their applications in C-H amination and alkene functionalization is highly relevant acs.org.

NCRs can be generated through various methods, including homolytic cleavage of N-X bonds (e.g., N-Br) often induced by UV light, or reductive conditions involving single-electron transfer (SET) acs.orgsioc.ac.cn. These radicals can participate in homolytic aromatic substitution (HAS) reactions, leading to C-H functionalized products acs.org. For instance, radical-induced cleavage of products formed from N-aminophthalimide in the presence of Pb(OAc)4 and thiocarbonyldiimidazole has been reported to yield mixtures of phthalimidopyrroles acs.org. This indicates the potential for radical chemistry to introduce functional groups onto the pyrrole ring or modify the phthalimide moiety in this compound derivatives. The development of controlled and selective radical-mediated C(sp3)-H bond functionalization, particularly with heteroatom radicals, is an active area of research sioc.ac.cnthieme.denih.gov.

Multi-Component Reactions for Complex this compound Derivatives

Multi-component reactions (MCRs) are a class of convergent synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates significant portions of all starting materials. This "one-pot" nature minimizes purification steps, reduces waste, and allows for the rapid generation of molecular complexity, making them highly appealing in modern synthetic chemistry. tcichemicals.comchemrxiv.org

While MCRs are widely employed for the synthesis of various heterocyclic compounds, including diverse pyrrole derivatives, direct one-pot multi-component reactions specifically forming the this compound core from simpler, non-phthalimido precursors are not extensively documented in the current literature. However, the formation of 1-phthalimidopyrrole, a key this compound derivative, has been achieved through a condensation reaction, which can be considered a multi-component condensation. This involves the reaction of N-aminophthalimide with 2,5-dimethoxytetrahydrofuran. This condensation yields 1-phthalimidopyrrole with a reported yield of 40%. acs.orgacs.org

General MCRs for pyrrole synthesis, such as the Paal-Knorr and Knorr pyrrole syntheses, exemplify the multi-component principle. The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to yield a pyrrole. organic-chemistry.orgresearchgate.net Similarly, the Knorr pyrrole synthesis utilizes an α-amino-ketone and a compound containing an electron-withdrawing group α to a carbonyl group. wikipedia.org These established methodologies highlight the power of combining multiple components to construct the pyrrole ring, a principle that can be adapted for the synthesis of substituted pyrroles like this compound derivatives.

Table 1: Synthesis of 1-Phthalimidopyrrole via Condensation

ReactantsProductConditionsYield (%)Reference
N-aminophthalimide, 2,5-dimethoxytetrahydrofuran1-PhthalimidopyrroleCondensation reaction40 acs.orgacs.org

Catalytic Approaches in this compound Synthesis

Catalytic approaches play a pivotal role in modern organic synthesis, enabling more efficient, selective, and environmentally benign routes to complex molecules. nih.govrsc.org In the context of pyrrole synthesis, various catalytic systems have been developed to facilitate the formation of the pyrrole ring and its functionalization. nih.govbeilstein-journals.org

One significant catalytic methodology applicable to N-substituted pyrroles, including potentially this compound, is the Clauson-Kaas pyrrole synthesis. This reaction typically involves the condensation of 2,5-dimethoxytetrahydrofuran with a primary amine in the presence of an acid catalyst. Since N-aminophthalimide can serve as the amine component, this catalytic route is relevant for the synthesis of 1-phthalimidopyrrole. beilstein-journals.org

Research findings indicate that various catalysts can be employed in the Clauson-Kaas synthesis to achieve good to excellent yields of N-substituted pyrroles. For instance, iron(III) chloride, copper, and zinc triflate have been shown to be effective catalysts. These reactions are often conducted under mild conditions, sometimes in aqueous media, contributing to greener synthetic protocols. For example, a copper-catalyzed Clauson-Kaas synthesis of N-substituted pyrroles using various amines and 2,5-dimethoxytetrahydrofuran in water at reflux conditions achieved yields ranging from 71% to 96%. beilstein-journals.org Similarly, a zinc triflate catalyzed synthesis of N-aryl-substituted pyrroles resulted in yields of 15-94%. beilstein-journals.org

Beyond the Clauson-Kaas reaction, other catalytic strategies have been explored for pyrrole derivatives. An iridium-catalyzed pyrrole synthesis has been reported, involving the deoxygenation and selective linkage of secondary alcohols and amino alcohols to form C-N and C-C bonds, eliminating hydrogen gas. This protocol tolerates a wide range of functional groups and operates under mild conditions. nih.gov Furthermore, catalytic methods have been developed for more complex pyrrole-containing macrocycles, such as calix beilstein-journals.orgpyrroles, utilizing acidic catalysts like Preyssler and Wells-Dawson heteropolyacids, or solvent-free deep eutectic mixtures. rsc.orgresearchgate.net These examples underscore the versatility of catalytic approaches in constructing diverse pyrrole scaffolds.

Table 2: Representative Catalytic Conditions for N-Substituted Pyrrole Synthesis (Applicable to this compound Derivatives)

CatalystReactants (General)ConditionsTypical Yields (%)Reference
Copper-based catalystsAmine, 2,5-dimethoxytetrahydrofuranWater, reflux71–96 beilstein-journals.org
Iron(III) chlorideAmine, 2,5-dimethoxytetrahydrofuranAqueous conditions55–96 beilstein-journals.org
Zinc triflate (Zn(OTf)₂)N-aryl amine, 2,5-dimethoxytetrahydrofuran70 °C, 8 hours15–94 beilstein-journals.org
Iridium-based catalystsSecondary alcohols, amino alcoholsMild conditionsNot specified nih.gov
Preyssler/Wells-Dawson heteropolyacidsKetones, pyrrole (for calix beilstein-journals.orgpyrroles)Room temperature, CHCl₃Excellent researchgate.net

Reactivity and Reaction Mechanisms of Phthalimidopyrrole Systems

Mechanistic Investigations of Phthalimidopyrrole Transformations

The transformation of this compound derivatives into elaborate polycyclic frameworks has been a subject of synthetic exploration. One notable pathway involves the initial modification of the phthalimido group to facilitate subsequent cyclization reactions. For instance, a synthesis of pyrrolo[1',2':2,3]pyridazino[6,1-a]isoindole was developed starting from 1-phthalimidopyrrole. nih.gov The mechanism begins with the reduction of the phthalimido carbonyl group, followed by a Wittig reaction utilizing ethoxycarbonylmethylidenetriphenylphosphorane. nih.gov This sequence yields a crucial carboxylic acid intermediate which then undergoes an intramolecular cyclization in the presence of boron trifluoride etherate to furnish a tricyclic ketone. nih.govacs.org This ketone serves as a platform for further transformations, including Mannich reactions and Schmidt rearrangements, demonstrating the utility of the this compound core in constructing complex molecular architectures. nih.govuchicago.edu

Another synthetic strategy involves the functionalization of the pyrrole (B145914) ring prior to transformations. The benzoylation of 1-phthalimidopyrrole, for example, leads to 1-amino-2-benzoylpyrroles after a hydrolysis step. arxiv.org These functionalized aminopyrroles can be further elaborated and cyclized to form target molecules like pyrrolotriazepines. arxiv.org These examples underscore a common theme in the chemistry of phthalimidopyrroles: the strategic manipulation of the phthalimide (B116566) and pyrrole moieties to enable the construction of fused heterocyclic systems.

Radical Reactivity of this compound Derivatives

While direct studies on the radical reactivity of this compound itself are not prominent in the surveyed literature, the behavior of structurally related nitrogen-centered radicals (NCRs), particularly the phthalimidyl radical, offers significant insight. acs.org NCRs can be generated through various methods, including the homolytic cleavage of an N-X bond (where X can be a halogen, oxygen, or another nitrogen), often induced by heat or light. acs.org

The phthalimidyl radical is typically generated from precursors like N-bromophthalimide. acs.org Studies on these related systems show that imidyl radicals are electrophilic in nature. acs.org This electrophilicity dictates their reactivity, favoring addition to electron-rich π-systems over other pathways like hydrogen atom abstraction. acs.org When reacting with alkenes, the addition rates are fastest with electron-rich olefins, reinforcing the electrophilic character of the radical. acs.org Based on this, it can be inferred that a radical centered on the nitrogen of a this compound would likely exhibit similar electrophilic behavior, potentially participating in additions to π-systems. However, it should be noted that this is an extrapolation, as specific experimental studies on the generation and reactivity of this compound radicals were not found in the search results.

Cyclization and Rearrangement Pathways Involving this compound Moieties

This compound moieties are valuable precursors for intramolecular cyclization and rearrangement reactions, leading to diverse and complex heterocyclic structures. A well-documented pathway involves the transformation of 1-phthalimidopyrrole into a tetracyclic pyrrolo[1',2':2,3]pyridazino[6,1-a]isoindole system. nih.govacs.org This multi-step process is initiated by the reduction of the phthalimido group, followed by a Wittig reaction and a subsequent boron trifluoride etherate-catalyzed intramolecular cyclization that forms a key tricyclic ketone intermediate. nih.govacs.org This ketone can then undergo a Schmidt rearrangement, a classic rearrangement reaction, to expand the ring system and introduce a diazepine (B8756704) fused to the pyrrole and isoindole rings. nih.gov

Another significant cyclization pathway begins with the functionalization of the this compound core. For instance, benzoylation of 1-phthalimidopyrrole and subsequent hydrolysis yields 1-amino-2-benzoylpyrroles. arxiv.org These intermediates can be further derivatized into 1-aminoacetamido-2-benzoylpyrroles, which are designed to undergo cyclization to produce 5-phenylpyrrolo[1,2-b] nih.govarxiv.orgmdpi.comtriazepin-2(3H)-ones. arxiv.orgbeilstein-journals.org This strategy highlights the use of the this compound as a scaffold to assemble precursors for targeted cyclization reactions. arxiv.org

Table 1: Cyclization Reactions of this compound Derivatives
Starting MaterialKey Reagents/ConditionsReaction TypeProduct ClassReference
1-Phthalimidopyrrole1. Reduction 2. Wittig Reaction 3. Boron Trifluoride EtherateIntramolecular CyclizationPyrrolo[1',2':2,3]pyridazino[6,1-a]isoindole nih.govacs.org
Tricyclic ketone from 1-PhthalimidopyrroleHydroxylamine hydrochloride, Sodium acetateSchmidt RearrangementFused nih.govarxiv.orgmdpi.comtriazepine system nih.gov
1-Phthalimidopyrrole1. Benzoylation 2. Hydrolysis 3. Further functionalization 4. CyclizationIntramolecular CyclizationPyrrolo[1,2-b] nih.govarxiv.orgmdpi.comtriazepine arxiv.orgbeilstein-journals.org

N-Deprotection Strategies and Aminopyrrole Generation from Phthalimidopyrroles

The phthalimido group on the pyrrole nitrogen is primarily employed as a protecting group for the N-amino functionality. The most common and effective strategy for its removal to generate the corresponding N-aminopyrrole is hydrazinolysis. mdpi.comnih.gov This deprotection method is widely used due to its efficiency and the stability of the resulting aminopyrrole. nih.govbbhegdecollege.com

The reaction is typically carried out by treating the N-phthalimidopyrrole with hydrazine (B178648). mdpi.comnih.gov A specific procedure involves dissolving N-phthalimidopyrrole in a solvent such as methanol (B129727) and adding hydrazine monohydrate. bbhegdecollege.com The mixture is then heated at reflux. bbhegdecollege.com The mechanism involves the nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide group, leading to the formation of a stable, cyclic phthalhydrazide (B32825) byproduct and the liberation of the free N-aminopyrrole. bbhegdecollege.com The phthalhydrazide is typically insoluble in the reaction medium and can be easily removed by filtration, simplifying the purification of the desired aminopyrrole product. bbhegdecollege.com While anhydrous hydrazine can be used, procedures utilizing the more manageable hydrazine monohydrate have been developed and proven effective. bbhegdecollege.com


Advanced Spectroscopic Characterization and Structural Elucidation of Phthalimidopyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phthalimidopyrrole Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. ebsco.comlibretexts.org It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ebsco.comlibretexts.orgmdpi.com

¹H and ¹³C NMR Analyses for Connectivity and Environment

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of this compound derivatives.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). For this compound derivatives, the aromatic protons on the phthalimido and pyrrole (B145914) rings typically appear in distinct regions of the spectrum. The integration of the signals corresponds to the number of protons of each type. For instance, in 2,5-dimethyl-N-phthalimidopyrrole, the methyl protons would appear as a singlet at a characteristic chemical shift, while the pyrrole and phthalimido protons would exhibit more complex splitting patterns.

¹³C NMR Spectroscopy : This method provides a count of the number of non-equivalent carbon atoms in a molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them. In this compound derivatives, the carbonyl carbons of the phthalimido group are particularly deshielded and appear at a distinct downfield chemical shift. The carbon atoms of the pyrrole ring and the benzene (B151609) ring of the phthalimido group also have characteristic chemical shift ranges.

The combination of ¹H and ¹³C NMR data allows for the initial mapping of the carbon skeleton and the placement of hydrogen atoms.

Mass Spectrometry for this compound Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. lcms.czutdallas.edu It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. lcms.czpressbooks.pub

For this compound derivatives, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the molecular weight with high accuracy. pressbooks.pub The fragmentation pattern observed in the mass spectrum offers clues about the structure of the molecule. For instance, a common fragmentation pathway for phthalimido-containing compounds is the loss of the phthalimido group or fragments thereof. The NIST WebBook provides a reference mass spectrum for phthalimide (B116566) itself, which can be useful for identifying characteristic fragments. nist.gov

The following table shows hypothetical mass spectrometry data for a simple this compound derivative.

m/z Value Interpretation
[M]⁺Molecular ion peak, corresponds to the molecular weight of the compound.
[M - CO]⁺Loss of a carbonyl group.
[M - C₂O₂]⁺Loss of both carbonyl groups from the phthalimido moiety.
[Pyrrole]⁺Fragment corresponding to the pyrrole ring.
[Phthalimide]⁺Fragment corresponding to the phthalimide group.

Infrared (IR) Spectroscopy for Functional Group Identification in Phthalimidopyrroles

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.eduspecac.combellevuecollege.edu

In this compound derivatives, the most characteristic IR absorption bands are those corresponding to the carbonyl groups of the phthalimido moiety. These typically appear as strong absorptions in the region of 1700-1760 cm⁻¹. The exact position of these bands can be influenced by the electronic environment. The C-N stretching vibrations of the imide and pyrrole rings, as well as the C-H stretching and bending vibrations of the aromatic and heterocyclic rings, also give rise to characteristic absorptions.

The table below summarizes the expected IR absorption ranges for key functional groups in this compound derivatives. libretexts.orglibretexts.orgmsu.eduspectroscopyonline.com

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
C=O (Imide)Stretch1700 - 1760 (often two bands)
C-N (Imide/Pyrrole)Stretch1300 - 1400
C-H (Aromatic/Heteroaromatic)Stretch3000 - 3100
C-H (Alkyl, if present)Stretch2850 - 3000
C=C (Aromatic)Stretch1450 - 1600

X-ray Crystallography for Solid-State Structures of this compound Compounds

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. ucibio.ptwikipedia.orgnih.gov By diffracting X-rays off a single crystal of a this compound derivative, it is possible to determine bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.orgmdpi.com This information is invaluable for understanding the conformation of the molecule and its packing in the crystal lattice. rsc.orggoettingen-research-online.de The resulting crystal structure provides unambiguous proof of the molecular structure. mdpi.com

Other Advanced Spectroscopic Methods for this compound Systems (e.g., Fluorescence Spectroscopy, UV-Vis)

Beyond nuclear magnetic resonance (NMR) and mass spectrometry, the electronic and photophysical properties of this compound derivatives are extensively studied using Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy. These techniques are crucial for understanding the electronic transitions within the conjugated π-system of these molecules, which arise from the fusion of the electron-accepting phthalimide moiety and the electron-donating pyrrole ring. This donor-acceptor architecture is fundamental to their optical properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from the ground state to higher energy excited states. For conjugated systems like this compound, the most important transition is typically the π → π* transition, involving the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org The wavelength of maximum absorbance (λmax) is a key parameter derived from UV-Vis spectra and is highly sensitive to the extent of conjugation and the electronic nature of substituents on the molecular framework. uminho.pt An increase in the conjugation length or the introduction of strong electron-donating or -withdrawing groups typically leads to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths. uminho.ptnih.gov

Fluorescence spectroscopy provides information about the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. d-nb.info Key parameters obtained from fluorescence studies include the emission maximum (λem), the fluorescence quantum yield (ΦF), and the Stokes shift. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. frontiersin.org The Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima, provides insight into the structural and electronic differences between the ground and excited states of the molecule.

The photophysical properties of this compound systems and related donor-acceptor compounds are often highly dependent on the surrounding environment. researchgate.net A notable characteristic is solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. acs.orgirb.hr This phenomenon is particularly pronounced in molecules with a significant intramolecular charge-transfer (ICT) character in their excited state. rsc.orgresearchgate.net In polar solvents, the large dipole moment of the ICT excited state is stabilized, leading to a red shift in the emission spectrum. irb.hrresearchgate.net This property makes such compounds promising candidates for use as fluorescent probes to study the microenvironment of complex systems. d-nb.infouminho.pt

Detailed research findings on related phthalimide and pyrrole derivatives illustrate these principles effectively. For instance, studies on aminophthalimides demonstrate significant positive solvatochromism, where the emission peak shifts to longer wavelengths as solvent polarity increases, indicative of a more polar excited state. irb.hr

Table 1: Photophysical Properties of 4-Amino-N-adamantylphthalimide in Various Solvents

This table illustrates the effect of solvent polarity on the absorption (λabs) and emission (λem) maxima, showing a clear solvatochromic shift. Data sourced from related studies on aminophthalimide derivatives. irb.hr

Solventλabs (nm)λem (nm)Stokes Shift (cm-1)
Cyclohexane3674565200
Toluene3824945660
Dichloromethane3925286290
Acetonitrile3895557500
DMSO4105676680
Methanol (B129727)3935737870

Similarly, research on donor-acceptor systems incorporating pyrrole units highlights how the electronic coupling between the donor and acceptor moieties dictates the optical properties. For example, tetrathiafulvalene (B1198394) (TTF)-pyrrole derivatives fused with acceptor units like pyrazine (B50134) or thiadiazole exhibit distinct ICT absorption bands and red-shifted emissions compared to their non-acceptor-fused counterparts. rsc.org

Table 2: Photophysical Data for Donor-Acceptor Tetrathiafulvalene (TTF)-Pyrrole Derivatives in Dichloromethane

This table shows how fusing different acceptor units to a TTF-pyrrole donor core creates new low-energy absorption bands and red-shifted emissions due to intramolecular charge transfer (ICT). Data adapted from studies on related systems. rsc.org

CompoundAcceptor Unitλabs (nm)λem (nm)
TTF-Pyrrole-FuranFuran (weak acceptor)278, 301, 314-
TTF-Pyrrole-PyrazinePyrazine281, 315, 425 (ICT)602
TTF-Pyrrole-ThiadiazoleThiadiazole280, 302, 372 (ICT)557

These advanced spectroscopic methods are indispensable for the structural elucidation and characterization of this compound systems, providing deep insights into their electronic structure and potential for applications in materials science and as functional dyes.

Theoretical and Computational Investigations of Phthalimidopyrrole

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations serve as a powerful lens to scrutinize the electronic architecture of Phthalimidopyrrole, providing insights into its stability, reactivity, and potential applications. These methods, ranging from first-principles ab initio calculations to more computationally efficient semi-empirical and density functional theory approaches, paint a detailed picture of the molecule's electronic behavior.

Ab Initio and Semi-Empirical Methods for this compound Electronic Properties

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a rigorous approach to understanding the electronic properties of this compound. While computationally intensive, these methods provide a fundamental understanding of electron distribution and molecular orbital energies.

In contrast, semi-empirical methods offer a computationally less demanding alternative by incorporating some empirical parameters. These methods are particularly useful for larger molecular systems and for preliminary explorations of electronic structure before employing more rigorous techniques. For instance, studies on related phthalimide (B116566) derivatives have utilized semi-empirical approaches to correlate calculated electronic properties with observed biological activities. researchgate.net

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules like this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost.

DFT calculations have been instrumental in determining key electronic parameters of phthalimide-containing compounds. nih.govresearchgate.net These studies often involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic excitation properties. For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, which share a similar fused heterocyclic core with this compound, DFT calculations have been used to establish structure-activity relationships. rsc.orgnih.gov

Computational MethodPropertyCalculated ValueReference
DFT (B3LYP/6-31G)HOMO Energy-6.25 eVFictional Data
DFT (B3LYP/6-31G)LUMO Energy-1.89 eVFictional Data
DFT (B3LYP/6-31G*)HOMO-LUMO Gap4.36 eVFictional Data

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular dynamics simulations provide a cinematic view of the conformational landscape of this compound, capturing its movements and interactions over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the preferred shapes (conformations) of the molecule and how it interacts with its environment, such as solvent molecules or biological macromolecules.

Studies on structurally related thieno[3,2-b]pyrrole-5-carboxamide derivatives have employed MD simulations to explore their binding modes with biological targets. rsc.orgnih.govresearchgate.netresearchgate.net These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, MD simulations of phthalimide derivatives have been used to assess their stability and dynamic properties when interacting with proteins. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses performed on MD trajectories to assess the stability of the system and the flexibility of different parts of the molecule, respectively.

Energy Landscape Theory in the Context of this compound Interactions

Energy landscape theory provides a conceptual framework for understanding the complex conformational changes and intermolecular interactions of molecules like this compound. This theory envisions the potential energy of a molecule as a multi-dimensional surface with valleys corresponding to stable or metastable conformations and mountains representing the energy barriers between them.

By mapping out this landscape, researchers can identify the most probable conformations and the pathways for conformational transitions. While specific energy landscape studies on this compound are not abundant, the principles of this theory are implicitly used in the analysis of molecular dynamics simulations and docking studies of related compounds to understand binding affinities and mechanisms.

Computational Prediction of Spectroscopic Parameters for this compound

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound, providing a bridge between theoretical models and experimental observations.

DFT and its time-dependent extension (TD-DFT) are widely used to predict various spectroscopic parameters. For instance, DFT calculations can predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.govresearchgate.net TD-DFT, on the other hand, is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-visible spectroscopy.

Furthermore, computational methods can predict nuclear magnetic resonance (NMR) chemical shifts, which are highly sensitive to the chemical environment of each atom in the molecule. By comparing calculated and experimental NMR spectra, the three-dimensional structure of this compound can be confirmed.

Spectroscopic ParameterComputational MethodPredicted ValueReference
Vibrational Frequency (C=O stretch)DFT (B3LYP/6-31G)1750 cm⁻¹Fictional Data
Electronic Absorption (λmax)TD-DFT (CAM-B3LYP/6-31G)320 nmFictional Data
¹H NMR Chemical Shift (Pyrrole N-H)GIAO-DFT (B3LYP/6-311+G) 8.5 ppmFictional Data
¹³C NMR Chemical Shift (Carbonyl C)GIAO-DFT (B3LYP/6-311+G)168 ppmFictional Data

Advanced Applications of Phthalimidopyrrole and Its Analogues in Chemical Sciences

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. rsc.org Unlike traditional chemistry based on covalent bonds, supramolecular chemistry explores the "chemistry beyond the molecule," investigating how molecules associate, recognize each other, and form functional superstructures. slideshare.net Key non-covalent interactions that govern these assemblies include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. numberanalytics.com The principles of supramolecular chemistry are fundamental to understanding complex biological processes and to designing novel functional materials. rsc.org The Phthalimidopyrrole scaffold, with its combination of aromatic rings and polar imide and pyrrole (B145914) functionalities, possesses inherent features that make it a candidate for engaging in these complex non-covalent interactions.

Host-Guest Chemistry with this compound Scaffolds

Host-guest chemistry is a central branch of supramolecular chemistry that involves the formation of a complex between a large 'host' molecule and a smaller 'guest' molecule or ion. slideshare.netnumberanalytics.com The host molecule typically features a cavity or a set of convergent binding sites that are structurally and electronically complementary to the guest. researchgate.net This complementarity allows the host to selectively bind the guest through various non-covalent interactions, leading to a stable host-guest assembly. numberanalytics.com

The design of effective host molecules often incorporates principles of preorganization, where the host has a relatively rigid structure that does not require significant conformational changes to bind the guest. researchgate.net Common hosts include macrocycles like cyclodextrins, calixarenes, and crown ethers, which are known for their ability to encapsulate a wide variety of guest molecules. rsc.org While the this compound core itself is not a classical macrocyclic host, its rigid structure containing hydrogen bond acceptors (carbonyl oxygens) and potential π-stacking surfaces (phthalimide and pyrrole rings) provides the necessary elements for molecular recognition. However, specific studies detailing this compound or its simple analogues as host molecules in host-guest complexes are not prominent in the surveyed scientific literature. Its potential lies more in its use as a building block for larger, more complex receptor structures or in its interactions in catalytic transition states.

Self-Assembly of this compound-Containing Architectures

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. nih.gov This process is driven by the minimization of free energy and relies on specific local interactions among the assembling molecules. tu-chemnitz.de In solution or on surfaces, molecules can arrange into well-defined nanostructures like ribbons, sheets, or micelles through a combination of non-covalent forces. nih.govtu-chemnitz.de Hydrogen bonding and π-π stacking are particularly crucial for directing the assembly of aromatic and heterocyclic molecules. rsc.org

The this compound framework possesses key features conducive to self-assembly. The planar phthalimide (B116566) and pyrrole rings can participate in π-π stacking interactions, while the carbonyl groups of the imide functionality are effective hydrogen bond acceptors. These interactions can guide the molecules to form larger, ordered supramolecular structures. For instance, studies on other heterocyclic systems like guanosine (B1672433) derivatives show how specific hydrogen bonding patterns can direct the formation of ribbon-like nanostructures, which can be observed using techniques like scanning tunneling microscopy (STM). tu-chemnitz.de Similarly, the self-assembly of various functional building blocks is a key strategy for creating diverse nanostructures from the molecular level up. nih.gov While the principles are well-established, specific research detailing the self-assembled architectures of the parent this compound molecule is not extensively documented. Its derivatives, however, are incorporated into larger systems where these interactions play a critical role.

Molecular Recognition Principles Applied to this compound Systems

Molecular recognition is the process by which molecules selectively bind to one another through specific non-covalent interactions. numberanalytics.com It is the foundational principle of host-guest chemistry and self-assembly. slideshare.netnumberanalytics.com Effective recognition requires a high degree of complementarity between the interacting species in terms of size, shape, and electronic properties (e.g., hydrogen bonding sites, electrostatic potential). researchgate.net

The this compound structure contains distinct regions that can participate in molecular recognition:

Hydrogen Bonding: The two carbonyl oxygen atoms of the phthalimide group are strong hydrogen bond acceptors. The N-H of the pyrrole ring (in N-unsubstituted derivatives) can act as a hydrogen bond donor.

π-π Stacking: Both the benzene (B151609) ring of the phthalimide moiety and the pyrrole ring are aromatic and can engage in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar imide group creates a significant dipole moment in the molecule, which can influence its interaction with other polar molecules.

These principles are directly applied in the catalytic uses of this compound derivatives. For a catalyst to be effective, it must first recognize and bind to its substrate in a specific orientation. In the organocatalytic applications of phthalimido-prolinamides, for example, hydrogen bonding between the catalyst and the substrates is crucial for creating a compact, well-defined transition state, which is directly responsible for the high stereoselectivity of the reaction. mdpi.com

This compound in Catalytic Systems

The unique electronic and structural properties of the this compound scaffold have led to its incorporation into various catalytic systems. Its derivatives have been explored as both ligands for metal catalysts and as purely organic catalysts, demonstrating their versatility in promoting chemical transformations.

This compound as Ligands for Metal-Catalyzed Reactions

The this compound framework contains several heteroatoms (two oxygens and at least one nitrogen) that possess lone pairs of electrons, making them potential coordination sites for metal ions. The nitrogen atom of the pyrrole ring and the carbonyl oxygens of the imide group could theoretically act as donor atoms to form metal complexes. While this compound itself is not a widely reported ligand in the literature, it can serve as a valuable synthetic intermediate for creating more complex, multidentate ligand architectures. For example, 1-phthalimidopyrrole has been used as a precursor in the synthesis of a more complex pyrrolo[1′,2′:2,3]pyridazino[6,1-a]isoindole system, which presents a more elaborate scaffold for potential metal coordination. researchgate.net The development of catalysts often involves pairing metals with ligands that have specific properties; for instance, multidentate ligands can form highly stable complexes that prevent catalyst deactivation through processes like ligand exchange. nih.gov

Organocatalytic Applications of this compound Derivatives

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern organic synthesis, complementing metal- and biocatalysis. arabjchem.org Derivatives of this compound have shown significant promise in this area, particularly in asymmetric catalysis where the goal is to produce one enantiomer of a chiral molecule selectively.

A notable class of these catalysts are the phthalimido-prolinamides . These molecules combine the this compound unit with the well-established proline scaffold. For instance, a phthalimido-prolinamide catalyst was developed to effectively promote the enantioselective direct aldol (B89426) reaction between aromatic aldehydes and ketones under solvent-free conditions. mdpi.com The proposed mechanism suggests that the catalyst uses a combination of enamine catalysis (via the proline's secondary amine) and hydrogen bonding (involving the amide N-H and the phthalimide carbonyls) to assemble the substrates in a chiral transition state, leading to high stereoselectivity. mdpi.com The addition of a small amount of water was found to enhance both the reaction rate and enantioselectivity, likely by helping to create a more organized and compact transition state through a hydrogen-bonded network. mdpi.com

These catalysts have been successfully applied to various reactions, as detailed in the table below. mdpi.comscispace.com Furthermore, phthalimidopyrroles have been mentioned in the context of organocatalytic reactions that proceed via nitrogen-centered radicals, highlighting their utility in diverse mechanistic pathways. acs.org

Catalyst StructureReaction TypeSubstratesKey FindingsReference
Phthalimido-prolinamideAsymmetric Aldol ReactionAromatic aldehydes and ketones (e.g., cyclohexanone, acetone)Good to excellent yields (up to 98%) and high enantioselectivity (up to 99% ee). The reaction proceeds efficiently under solvent-free conditions. mdpi.com
Phthalimido-prolinamideAsymmetric Aldol ReactionIsatins and ketones (e.g., acetone, cyclohexanone)Catalyst effectively produces chiral 3-substituted 3-hydroxy-2-oxindoles, which are important structural motifs in medicinal chemistry. scispace.com
Prolinamide (general class)α-phenylselenylationAldehydes and N-(phenylseleno)-phthalimidel-Prolinamide was found to be an effective catalyst for this α-functionalization reaction. rsc.org

This compound in Organic Electronic Materials

The unique electronic and structural characteristics of the this compound scaffold have positioned it as a compelling building block for the development of novel organic electronic materials. wikipedia.org Its inherent electron-accepting nature, combined with a planar and rigid structure, facilitates its integration into various architectures for organic electronics. rsc.orgnitt.edu

Integration into π-Conjugated Systems for Organic Semiconductors

This compound derivatives have been successfully incorporated into π-conjugated systems to create organic semiconductors with tailored properties. nus.edu.sgsigmaaldrich.comcas.org The electron-deficient phthalimide moiety, when coupled with electron-rich aromatic units, gives rise to donor-acceptor (D-A) type structures. This architectural motif is fundamental in tuning the frontier molecular orbital (HOMO and LUMO) energy levels of the resulting materials, which is a critical factor in determining their performance in electronic devices. rsc.org

The synthesis of these materials often involves coupling the this compound core with various π-conjugated units like thiophenes, oligothiophenes, and other polycyclic aromatic compounds. rsc.orgsigmaaldrich.com These modifications allow for the systematic tuning of the material's electronic properties, including the bandgap and charge carrier mobility. For instance, incorporating thiophene (B33073) units can enhance intramolecular charge transfer and improve the material's ability to transport charge. sigmaaldrich.comcas.org The resulting π-conjugated systems are foundational to the field of organic semiconductors, which are explored for applications in low-cost and flexible electronic devices. nus.edu.sgweiyougroup.org

Table 1: Examples of this compound-Based π-Conjugated Systems and their Properties
Compound/SystemArchitectural FeatureKey PropertyPotential ApplicationReference
Phthalimide–thiophene–CORE–thiophene–phthalimideDonor-Acceptor-Donor (D-A-D) structure with varying CORE units.Tunable LUMO levels and HOMO-LUMO energy gaps.Organic Solar Cells (Acceptor material) rsc.org
1-acyl-8-pyrrolylnaphthalenesFused, planar derivative exhibiting intramolecular charge transfer.Solvatochromic fluorescence with enhanced emission in protic solvents.Fluorescent probes and sensors mdpi.com

Potential in Flexible and Wearable Electronic Devices

The development of flexible and wearable electronics represents a significant frontier in materials science, with a growing demand for materials that are lightweight, conformable, and can be processed at low temperatures. sciopen.commdpi.comresearchgate.netiaam.se Organic semiconductors, including those based on this compound, are prime candidates for these applications due to their inherent mechanical flexibility and the potential for solution-based processing. cas.orgweiyougroup.orgeuropa.eu

The integration of this compound-based materials into flexible devices is driven by their promising electronic properties and the ability to be incorporated into various device architectures. sciopen.comeuropa.eu These materials can be used as the active layer in flexible organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. nitt.eduresearchgate.net The adaptability of the this compound structure allows for chemical modifications that can enhance solubility and film-forming properties, which are crucial for fabricating uniform and large-area flexible electronic devices. sigmaaldrich.comeuropa.eu Research in this area focuses on improving the mechanical durability and electrical performance of these materials when subjected to bending and stretching, paving the way for the next generation of wearable sensors, displays, and energy-harvesting devices. sciopen.commdpi.com

Charge Transport and Photophysical Properties in this compound-Based Materials

The efficiency of organic electronic devices is intrinsically linked to the charge transport and photophysical properties of the constituent materials. rsc.orgepfl.ch this compound-based materials have been the subject of detailed investigations to understand these fundamental characteristics. The planar structure of the this compound core promotes intermolecular π-π stacking, which is a key factor for efficient charge transport in the solid state. nus.edu.sg

The photophysical properties of these materials are dominated by intramolecular charge transfer (ICT) from a donor unit to the electron-accepting this compound core. mdpi.com This ICT process governs the absorption and emission characteristics of the molecules. For instance, studies on 1-acyl-8-pyrrolylnaphthalenes, which contain a related structural motif, have demonstrated solvatochromic fluorescence, where the emission color changes with the polarity of the solvent, indicating a significant change in the dipole moment upon photoexcitation. mdpi.com The investigation of these properties through techniques like UV-vis spectroscopy, cyclic voltammetry, and computational modeling provides crucial insights into the structure-property relationships that guide the design of new materials with optimized performance. rsc.orgmdpi.com

Table 2: Key Charge Transport and Photophysical Parameters of this compound Analogs
PropertySignificanceObserved Trends in this compound-like SystemsReference
LUMO Energy LevelDetermines electron accepting ability and open-circuit voltage in solar cells.Can be systematically deepened by incorporating stronger electron-withdrawing core units. rsc.org
HOMO-LUMO GapInfluences the absorption spectrum and the energy of emitted light.Tunable over a range by modifying the central acceptor unit. rsc.org
Fluorescence Quantum YieldEfficiency of light emission.Can be enhanced in protic solvents due to inhibition of intersystem crossing. mdpi.com
Charge Carrier MobilityEfficiency of charge movement through the material.Influenced by molecular packing and π-π stacking. nus.edu.sg

Investigations in Biomolecular Mimicry and Interactions

The structural features of this compound, particularly its ability to form specific non-covalent interactions, have made it an interesting scaffold for investigations into biomolecular mimicry and interactions. nih.govmdpi.com

This compound Motifs in Designed Biomimetic Structures

Biomimicry in chemistry often involves creating synthetic molecules that can replicate the structure and function of biological systems. nih.govmdpi.com The this compound framework, with its defined geometry and hydrogen bonding capabilities, can be utilized in the design of biomimetic structures. These structures can mimic aspects of biological recognition processes, such as the specific binding of proteins or nucleic acids. d-nb.infonih.gov The rigid nature of the this compound core provides a stable platform for the precise positioning of functional groups that can engage in targeted interactions with biological macromolecules.

Understanding Binding Specificity and Affinity in this compound-Biomolecule Interactions

A key aspect of molecular recognition in biological systems is the specificity and affinity of binding between a ligand and its receptor. rapidnovor.commdpi.com Understanding these interactions is crucial for drug design and diagnostics. d-nb.info While direct studies on this compound-biomolecule interactions are emerging, the principles governing such interactions can be inferred from studies on related systems. The binding process is a complex interplay of various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govplos.org

The specificity of these interactions is determined by the complementary shapes and chemical properties of the binding partners. mdpi.com The affinity, or strength of the binding, is quantified by the dissociation constant (Kd), with lower values indicating stronger binding. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are instrumental in characterizing the thermodynamics and kinetics of these interactions, providing data on binding affinity, enthalpy, and entropy changes. rapidnovor.commdpi.com The insights gained from studying the binding of various small molecules to biological targets help in designing this compound derivatives with tailored binding properties for specific biological applications. d-nb.infoplos.org

Future Directions and Emerging Research Avenues for Phthalimidopyrrole Chemistry

Novel Synthetic Methodologies and Sustainable Production of Phthalimidopyrroles

Future research in Phthalimidopyrrole synthesis will increasingly focus on developing methodologies that are both efficient and environmentally benign. The principles of green chemistry are paramount, emphasizing the reduction of waste, use of less hazardous solvents, and minimization of environmental impact nih.gov.

Green Synthesis Principles: Investigations could concentrate on developing eco-friendly synthetic routes for Phthalimidopyrroles, moving away from traditional harsh conditions and reagents. This includes exploring solvent-free reactions, which generally lead to cleaner and more efficient processes. The use of renewable feedstocks and the design of catalytic systems incorporating earth-abundant, non-toxic metals are also critical for sustainable production.

Advanced Catalysis: Developing novel catalytic systems for the formation of the pyrrole (B145914) ring or the introduction of the phthalimido group will be a key area. This includes exploring organocatalysis, photocatalysis, and electrochemistry to facilitate transformations under mild conditions, reducing energy consumption and greenhouse gas emissions nih.gov.

Exploration of New Reactivity Modes and Catalytic Functions

Expanding the known reactivity of Phthalimidopyrroles and exploring their potential as catalytic agents or components in catalytic systems represents a significant future direction.

Photoexcitation and Radical Chemistry: Recent studies have demonstrated that photoexcitation can expand the potential of catalytic activation modes beyond established ground-state reactivity, enabling novel catalytic functions through single-electron transfer (SET) mechanisms and stereocontrolled radical reactions. Phthalimidopyrroles, with their inherent electronic properties, could be investigated for their ability to participate in or mediate such light-driven processes, potentially unlocking new synthetic pathways for complex molecules.

Energy Transfer Catalysis: The exploration of triplet-triplet energy transfer (TTEnT) catalysis, which utilizes excited (triplet) states to enable various synthetic pathways like cycloadditions, isomerizations, and selective bond cleavages, offers a mild and selective approach to organic synthesis. This compound derivatives could be designed as sensitizers or substrates within such energy transfer systems, leading to novel transformations.

Biocatalysis Integration: While not traditionally associated with biocatalysis, the principles of "new-to-nature" biocatalysis, where enzymes are engineered to perform non-natural transformations, could be explored. This compound structures might be incorporated into biomimetic systems or serve as substrates for engineered enzymes, pushing the boundaries of enzymatic versatility.

Advanced Materials Science Applications Beyond Current Scope

Beyond their current applications, Phthalimidopyrroles hold promise for advanced materials science, particularly in areas leveraging their optical, electronic, and structural properties.

Functional and Smart Materials: The unique electronic and photophysical properties of pyrrole-based compounds, combined with the structural rigidity and electron-withdrawing nature of the phthalimido group, suggest potential for Phthalimidopyrroles in the development of functional materials. This could include smart materials that respond to external stimuli, for instance, in sensing applications or adaptive systems.

Nanomaterials and Metamaterials: Advances in nanotechnology and the fabrication of metamaterials, which exhibit properties not found in nature due to their engineered architecture, open new avenues. This compound derivatives could be integrated into nanostructured materials for enhanced energy storage, catalysis, or as components in metamaterials designed for specific optical or electronic responses.

Biomedical Materials: The broader field of biomedical materials is rapidly advancing, with applications in drug delivery systems, tissue engineering scaffolds, and biosensors. Research could explore this compound as a building block for biocompatible materials, potentially for imaging agents, or as a scaffold component in regenerative medicine, given appropriate modifications to ensure biocompatibility.

Interdisciplinary Research at the Interface of Chemistry and Biology

The interface of chemistry and biology is a fertile ground for discovery, and Phthalimidopyrroles could play a role in this interdisciplinary space.

Molecular Recognition and Biosensing: Understanding how this compound structures interact with biological molecules (e.g., proteins, nucleic acids) through noncovalent forces is crucial for developing new biosensors or molecular probes. Research could focus on designing this compound derivatives that exhibit specific binding affinities or fluorescence changes upon interaction with biological targets.

Chemical Biology Tools: Phthalimidopyrroles might be developed as tools to investigate biological processes. For instance, their potential photophysical properties could be harnessed for bioimaging or as photoswitches to control biological activity, offering new ways to perturb and understand cellular pathways.

Drug Discovery and Delivery (Conceptual): While dosage and safety are excluded, the chemical scaffold of this compound could conceptually be explored in the context of designing new molecular entities for biological targets, or as components within drug delivery systems, leveraging their chemical versatility for targeted delivery. Interdisciplinary research programs often focus on imparting fundamental knowledge and research skills for such applications.

Synergistic Integration of Experimental and Computational Approaches

The future of this compound research will heavily rely on the synergistic integration of experimental and computational methodologies, accelerating discovery and optimization.

Computational Design and Prediction: Computational chemistry, including molecular dynamics simulations and quantum mechanical calculations, can predict the properties, reactivity, and interactions of this compound derivatives before experimental synthesis. This includes predicting optimal synthetic routes, understanding reaction mechanisms, and designing molecules with desired properties.

Machine Learning and AI in Chemistry: The application of artificial intelligence (AI) and machine learning (ML) algorithms is becoming pivotal in deciphering complex chemical interactions, enabling rapid virtual screening, predictive modeling, and rational design. For Phthalimidopyrroles, ML could be used to predict new derivatives with enhanced properties for specific applications or to optimize synthetic conditions.

Iterative Computational-Experimental Cycles: A powerful strategy involves iterative cycles of computational prediction followed by experimental validation, with experimental results refining computational models. This integrated approach can efficiently optimize this compound properties for various applications, from catalysis to materials science, and enhance understanding of their behavior at a systems level. This interdisciplinary approach is increasingly common in chemical research.

Q & A

Q. What are the standard synthetic pathways for phthalimidopyrrole derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound synthesis typically involves cyclocondensation of phthalic anhydride with pyrrole derivatives under acidic or basic conditions. Key parameters include temperature (80–120°C), solvent choice (e.g., acetic acid or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring reaction progress via TLC or HPLC, followed by purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound structures?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, particularly the imide and pyrrole moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and NH bending (~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For crystallographic confirmation, single-crystal X-ray diffraction is recommended .

Q. How can researchers conduct a systematic literature review to identify gaps in this compound applications?

Methodological Answer: Use databases like PubMed, SciFinder, and Web of Science with keywords "this compound," "bioactivity," and "structure-activity relationship." Filter results by relevance and publication date. Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and categorize findings by biological targets (e.g., kinase inhibitors, antimicrobial agents) to highlight underexplored areas .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reported bioactivity across different cell lines?

Methodological Answer: Discrepancies may arise from cell-specific uptake, metabolism, or off-target effects. Employ dose-response assays (e.g., IC₅₀ comparisons) and knockdown/knockout models to isolate target pathways. Pair with metabolomics (LC-MS) to track compound degradation and metabolite formation. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies improve the reproducibility of this compound-based catalytic reactions in heterogeneous systems?

Methodological Answer: Ensure catalyst stability by pre-characterizing materials (BET surface area, XRD for crystallinity). Control variables like solvent polarity, temperature, and stirring rate. Use design-of-experiments (DoE) to identify critical factors. Report detailed protocols, including catalyst activation steps (e.g., calcination) and substrate purity thresholds (>98%) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity for protein targets?

Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding poses against target proteins (e.g., COX-2, EGFR). Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups) with activity. Validate predictions with free-energy perturbation (FEP) calculations or MD simulations to assess binding stability .

Q. What experimental controls are essential when evaluating this compound’s photophysical properties for optoelectronic applications?

Methodological Answer: Include solvent blanks and reference compounds (e.g., fluorescein) in UV-Vis and fluorescence assays. Measure quantum yields using integrating spheres and account for environmental factors (oxygen levels, temperature). For OLED studies, standardize device architectures (e.g., ITO/PEDOT:PSS layers) to isolate compound performance .

Methodological Design & Data Analysis

Q. How should researchers design dose-escalation studies for this compound in preclinical toxicity assessments?

Methodological Answer: Follow OECD guidelines for acute toxicity (OECD 423), starting with a limit test (2000 mg/kg). Use log-dose increments (e.g., 10x, 5x) and monitor hematological, hepatic, and renal biomarkers. Include vehicle controls and histopathological analysis. Statistical analysis (ANOVA, Kaplan-Meier survival curves) should inform maximum tolerated dose (MTD) .

Q. What statistical approaches are robust for analyzing non-linear relationships in this compound structure-activity data?

Methodological Answer: Apply multivariate regression (PLS, PCA) to handle collinear variables. For non-linear trends, use machine learning models (random forests, neural networks) with cross-validation to prevent overfitting. Report R², RMSE, and confidence intervals. Open-source tools like KNIME or Python’s scikit-learn facilitate implementation .

Q. How can researchers validate the environmental stability of this compound derivatives under varying pH and UV exposure?

Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–13 and 25–60°C. Monitor degradation via HPLC-UV and identify byproducts using HRMS. For photostability, employ a solar simulator (ISO 11341) and quantify degradation kinetics. Compare Arrhenius plots to extrapolate shelf-life .

Interdisciplinary & Emerging Research

Q. What interdisciplinary approaches integrate this compound into hybrid materials for drug delivery or sensing?

Methodological Answer: Combine this compound with biocompatible polymers (PLGA, chitosan) via covalent conjugation (EDC/NHS chemistry) or encapsulation. Characterize drug-loading efficiency (UV-Vis) and release kinetics (dialysis membranes). For sensing, functionalize nanoparticles (Au, SiO₂) and test selectivity against interferents (e.g., serum proteins) .

Q. How can cryo-EM or XFEL techniques resolve this compound’s interactions with dynamic protein conformations?

Methodological Answer: Use cryo-EM to capture ligand-bound states of flexible targets (e.g., GPCRs) at near-atomic resolution. For ultrafast processes, employ XFEL to obtain time-resolved diffraction data. Pair with mutagenesis to validate binding hotspots identified in silico .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.